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Compound Name: Bitertanol

Cat. No.: B1667530

A Technical Guide for Researchers and Drug
Development Professionals

Introduction: Bitertanol is a broad-spectrum conazole fungicide used to control various fungal
diseases in crops. This technical guide provides an in-depth overview of the toxicological profile
of bitertanol in rats, a key animal model for assessing potential human health risks. The
information is compiled from a range of toxicological studies, focusing on acute, subchronic,
and chronic effects, as well as its impact on reproduction, development, and genetic material.
This document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Bitertanol exhibits very low acute toxicity in rats when administered orally. The median lethal
dose (LD50) values are reported to be in the range of 4000-5000 mg/kg body weight or higher,
with no significant differences observed between sexes.[1] Signs of acute intoxication are
consistent with central nervous system effects, and at high doses, gastrointestinal irritation has
been observed.[2] Dermal exposure to 5000 mg/kg bw was well-tolerated without any
observable signs of toxicity.[1]

Table 1: Acute Toxicity of Bitertanol in Rats
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Route of .
. . Vehicle LD50 (mgl/kg bw) Reference

Administration

Oral Not Specified >4000-5000 [1]

Dermal Not Specified >5000 [1]

_ >63 mg/m3 air
Inhalation (4-hour) Aerosol [1]
(NOAEL)

Subchronic Toxicity

Repeated oral administration of bitertanol to rats in subchronic studies has revealed effects

primarily on the liver and body weight.

In a 3-month study, Wistar rats were administered bitertanol at dietary concentrations of O,
150, 600, or 2400 ppm.[1] This corresponded to daily intakes of 12, 48, and 300 mg/kg bw for
males and 13, 58, and 310 mg/kg bw for females.[1] The study indicated mild hepatotoxicity at
the higher doses, with observations of liver enzyme induction.[1][3] A No-Observed-Adverse-
Effect-Level (NOAEL) of 100 ppm, equivalent to 7 mg/kg bw per day, was established in one
study where histopathological examination revealed reversible irritation of the gastric mucosa
and slight alterations in the ovaries, adrenals, and pituitaries.[1] Another study established a
NOAEL of 30 mg/kg bw per day, with mild hepatotoxicity and induction of hepatic microsomal
activity observed at 100 and 300 mg/kg bw per day.[1]

Table 2: Key Findings from Subchronic Oral Toxicity Studies in Rats
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Chronic Toxicity and Carcinogenicity

Long-term exposure to bitertanol has been evaluated in rats to assess both chronic toxicity
and carcinogenic potential.

In a two-year study, SPF Wistar rats were administered bitertanol in the diet at concentrations
of 0, 20, 100, or 500 ppm.[1][2] These concentrations were equal to 1, 4.9, and 26 mg/kg bw
per day in males and 1.3, 6.6, and 34 mg/kg bw per day in females.[1] The primary effect
observed was growth retardation at the highest dose of 500 ppm.[2] There were no compound-
related effects on mortality, organ weights, or gross and microscopic pathology.[2] Importantly,
there was no evidence of a carcinogenic effect at any of the concentrations tested.[1][2] The
NOAEL for this study was determined to be 100 ppm, equal to 4.9 mg/kg bw per day for males
and 6.6 mg/kg bw per day for females.[1]

Table 3: Key Findings from a 2-Year Chronic Toxicity and Carcinogenicity Study in Rats
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Reproductive and Developmental Toxicity

The effects of bitertanol on reproduction and development have been investigated in rats.

Multigeneration Reproductive Toxicity

A multigeneration study in rats indicated maternal and embryotoxicity at dietary levels above 20
ppm, but no teratogenic effects were observed.[2] The NOAEL for reproductive toxicity was
established at 20 ppm, equivalent to 1 mg/kg bw per day.[2][3]

Developmental Toxicity

Developmental toxicity studies in Long-Evans and Sprague-Dawley rats have been conducted.
In one study with Long-Evans rats, bitertanol was administered orally at doses of 0, 10, 30, or
100 mg/kg bw per day on days 6-15 of gestation.[1] Reduced body-weight gain was observed
in dams at 30 and 100 mg/kg bw per day.[1] At 100 mg/kg bw per day, an increased incidence
of post-implantation loss and fetal skeletal variations were noted. A simple case of
hydrocephalus was reported at 30 mg/kg bw per day. The NOAEL for maternal and
developmental toxicity in this study was 10 mg/kg bw per day.[1]

Another study in Sprague-Dawley rats using oral doses of 0, 10, 25, or 65 mg/kg bw per day on
days 6-15 of gestation also showed reduced weight gain in dams at 25 mg/kg bw and higher.[1]
An increased incidence of a fourteenth (lumbar) rib was observed in fetuses at 25 and 65
mg/kg bw per day.[1] No teratogenic effects were seen. The NOAEL in this study was also
determined to be 10 mg/kg bw per day.[1]
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Table 4: Summary of Reproductive and Developmental Toxicity Studies in Rats
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Genotoxicity

Bitertanol has been evaluated in a battery of short-term mutagenicity investigations and did

not show any mutagenic potential.[2]
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Experimental Protocols

The toxicological studies on bitertanol were generally conducted in compliance with OECD
guidelines that were in place at the time of the studies.[1] While specific, detailed protocols for
each cited study are not publicly available, the general methodologies follow standardized
international guidelines.

General Protocol for a 90-Day Oral Toxicity Study (based
on OECD Guideline 408)

o Test Animals: Young, healthy Wistar or Sprague-Dawley rats.
e Group Size: Typically 20 animals per sex per dose group.
o Dose Administration: Bitertanol is administered daily in the diet or by gavage for 90 days.

o Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

 Clinical Pathology: Hematology and clinical chemistry parameters are analyzed at the end of
the study.

» Pathology: All animals undergo a full necropsy. Organ weights are recorded.
Histopathological examination of a comprehensive set of tissues is performed.

Acclimatization Dosing Phase (90 Days)

Acclimatization of Rats > Randomization into > Daily Oral Administration Daily Clinical Observations
(e.g., 1 week) Dose Groups (Diet or Gavage) Weekly Body Weight & Food Intake

Study Termination
Blood Collection for Gross Necropsy Histopathological

Hematology & Clinical Chemistry & Organ Weights Examination of Tissues

Click to download full resolution via product page
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Figure 1. Generalized workflow for a 90-day oral toxicity study in rats.

General Protocol for a Developmental Toxicity Study
(based on OECD Guideline 414)

» Test Animals: Pregnant female rats (e.g., Long-Evans or Sprague-Dawley).
o Group Size: Sufficient number to yield approximately 20 pregnant females per group at term.

o Dose Administration: Bitertanol is administered orally daily during the period of
organogenesis (gestation days 6-15).

o Maternal Observations: Daily clinical signs, weekly body weight, and food consumption.
e Termination: Dams are euthanized one day prior to expected parturition.

» Uterine Examination: Number of corpora lutea, implantation sites, resorptions, and live and
dead fetuses are recorded.

o Fetal Examination: Fetuses are weighed, sexed, and examined for external, visceral, and
skeletal abnormalities.

Mating Dosing Phase (Gestation Days 6-15)

Mating of Rats Daily Oral Administration Maternal Clinical Observations,
(Confirmation of Pregnancy) to Pregnant Dams Body Weight & Food Intake

Termination (Day 20)
TR 6l B > Examination of > External, Visceral & Skeletal

Uterine Contents Examination of Fetuses

Click to download full resolution via product page

Figure 2. Generalized workflow for a developmental toxicity study in rats.

Signaling Pathways and Mechanism of Toxicity
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Primary Mechanism of Action

As a triazole fungicide, the primary mode of action of bitertanol is the inhibition of ergosterol
biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes.

Effects in Mammals

In rats, bitertanol has been shown to induce hepatic cytochrome P450 (CYP) enzymes,
specifically CYP1A1l, CYP2B, and CYP3A.[3] This induction can lead to an altered metabolism
of both endogenous and exogenous compounds and is a hallmark of hepatotoxicity. The
induction of these enzymes suggests an interaction with nuclear receptors such as the aryl
hydrocarbon receptor (AhR) and the constitutive androstane receptor (CAR), which are key
regulators of CYP gene expression.

Hepatocyte

SHEARNY CYP1A1 mRNA

Complex

CYP1A1 Gene

CYP2B Gene H CYP2B mRNA Translation

‘‘‘‘‘‘‘‘‘ CYP1AL Protein

CAR-RXR
Complex

CYP2B Protein

Click to download full resolution via product page

Figure 3. Proposed signaling pathway for Bitertanol-induced cytochrome P450 expression in
rat hepatocytes.

Additionally, bitertanol has been reported to inhibit androgenic activity, suggesting a potential
for endocrine disruption. This may occur through direct interaction with the androgen receptor
or by altering the metabolism of steroid hormones.

Conclusion
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In summary, bitertanol exhibits low acute toxicity in rats. Subchronic and chronic oral exposure
primarily affects the liver, leading to enzyme induction and, at high doses, growth retardation.
Bitertanol is not carcinogenic in rats. Reproductive and developmental toxicity studies have
established clear NOAELSs, with effects on dams and fetuses observed at higher dose levels.
The compound is not genotoxic. The primary mechanism of toxicity in rats appears to be
related to the induction of hepatic cytochrome P450 enzymes, with potential for endocrine
disruption. This comprehensive toxicological profile provides a solid foundation for the risk
assessment of bitertanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.benchchem.com/product/b1667530?utm_src=pdf-body
https://www.benchchem.com/product/b1667530?utm_src=pdf-custom-synthesis
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/84.htm
https://lktlabs.com/product/bitertanol/
https://pubmed.ncbi.nlm.nih.gov/16971034/
https://pubmed.ncbi.nlm.nih.gov/16971034/
https://www.benchchem.com/product/b1667530#bitertanol-toxicological-profile-in-rats
https://www.benchchem.com/product/b1667530#bitertanol-toxicological-profile-in-rats
https://www.benchchem.com/product/b1667530#bitertanol-toxicological-profile-in-rats
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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